2-Bromo-5-ethoxy-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-ethoxy-1,3-dimethylbenzene is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3
. This code provides a unique identifier for the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Chemical Interactions and Molecular Geometry
2-Bromo-5-ethoxy-1,3-dimethylbenzene is involved in complex chemical interactions and demonstrates intriguing molecular geometry. For instance, in the study of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a compound structurally similar to this compound, each bromine atom participates in close contact with the oxygen atom of a neighboring molecule, suggesting the presence of weak intermolecular charge-transfer interactions (Liu et al., 2001).
Crystallography and Molecular Aggregation
In crystallography, compounds related to this compound display unique patterns of molecular aggregation. For instance, methyl 3,5-dimethylbenzoate forms strands of molecules bonded by C—H⋯O=C interactions, leading to layered structures. Similarly, compounds with bromomethyl substituents like 3,5-bis(bromomethyl)phenyl acetate show formation of molecular dimers and two-dimensional aggregates in which bromine atoms participate in Br⋯Br bonds (Ebersbach et al., 2022).
Synthesis and Chemical Reactions
This compound is a precursor in various synthesis reactions. It is utilized in the synthesis of sulfur-functionalized benzoquinones through regioselective bromination, as well as in the synthesis of novel sulfur-containing quinone derivatives (Aitken et al., 2016). Moreover, it plays a role in the synthesis of cyclopentadiene compounds, demonstrating its utility in complex organic synthesis and the production of novel chemical entities (Won et al., 2004).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of this compound, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, are synthesized and characterized for their potential therapeutic applications. These compounds are examined for their structure and properties, highlighting the relevance of this compound in the development of new pharmaceuticals (Zhang & Shi-jie, 2010).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Mode of Action
The mode of action of 2-Bromo-5-ethoxy-1,3-dimethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-bromo-5-ethoxy-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDALSNCSJFQZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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